Superior Bioavailability and Reduced Variability vs. Tolterodine
Fesoterodine fumarate delivers up to 40% higher bioavailability of the active metabolite 5-HMT and exhibits significantly reduced pharmacokinetic variability compared to tolterodine extended release. In a head-to-head crossover study in 24 healthy volunteers, the inter-subject coefficient of variation (%CV) for 5-HMT area under the curve (AUC) was substantially lower for fesoterodine. This difference is driven by the CYP2D6-independent activation of fesoterodine, whereas tolterodine's activation is CYP2D6-dependent, leading to greater variability [1].
| Evidence Dimension | 5-HMT Bioavailability and Pharmacokinetic Variability |
|---|---|
| Target Compound Data | Up to 40% higher bioavailability; %CV for AUC approximately 29-32% for 5-HMT across CYP2D6 phenotypes |
| Comparator Or Baseline | Tolterodine ER: %CV for AUC approximately 41-47% for active moieties (5-HMT + tolterodine) in extensive metabolizers; %CV for AUC 5-HMT can be >60% in poor metabolizers |
| Quantified Difference | Bioavailability: up to 40% higher for fesoterodine; Variability: fesoterodine reduces %CV by 12-18 percentage points in extensive metabolizers, with a more pronounced reduction in poor metabolizers |
| Conditions | Single-center, open-label, randomized, 4-way crossover study in 24 healthy male volunteers; single oral doses of fesoterodine 4, 8, or 12 mg; comparative data from literature for tolterodine ER |
Why This Matters
This quantifiably more predictable pharmacokinetic profile is a critical differentiator for research studies requiring consistent drug exposure and for minimizing confounding variables related to CYP2D6 genotype.
- [1] Simon HU, et al. The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Med Wkly. 2009;139(9-10):146-51. View Source
